tert-Butyl 4-bromo-3-fluoropiperidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 282.15 g/mol. The compound features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. Notably, this compound has a bromine atom at the 4th position and a fluorine atom at the 3rd position of the piperidine ring, along with a tert-butyl group attached to the carboxylate at the 1st position. The tert-butyl group serves as a protecting group in organic synthesis, allowing for selective reactions without interfering with other functional groups .
The chemical reactivity of tert-butyl 4-bromo-3-fluoropiperidine-1-carboxylate can be characterized by several key reactions:
Synthesis of tert-butyl 4-bromo-3-fluoropiperidine-1-carboxylate typically involves several steps:
tert-Butyl 4-bromo-3-fluoropiperidine-1-carboxylate finds applications in various fields:
Several compounds share structural similarities with tert-butyl 4-bromo-3-fluoropiperidine-1-carboxylate. Below is a comparison highlighting their uniqueness:
Compound Name | Structural Features | Similarity Index |
---|---|---|
tert-Butyl 3-bromopiperidine-1-carboxylate | Bromine at position 3 | 0.87 |
(R)-tert-Butyl 3-bromopiperidine-1-carboxylate | Enantiomeric form of above | 0.87 |
tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate | Bromine at position 4 with acetyl group | 0.85 |
tert-Butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate | Dioxo substituent at positions 2 and 4 | 0.90 |
tert-Butyl 4-oxoazepane-1-carboxylate | Oxo group replacing nitrogen in piperidine | 0.76 |
These compounds differ primarily in their halogen placement, additional functional groups, or ring structure, which can significantly influence their reactivity and biological activity .